4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one
Description
The compound 4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one is a highly complex polycyclic molecule characterized by:
- A fused heterocyclic core incorporating dithiazepine, oxireno, and benzoxazin moieties.
- Multiple hydroxyl (-OH) and methoxy (-OCH₃) substituents on aromatic rings.
- A strained oxireno (three-membered epoxide-like) ring, which may influence reactivity and stability .
Properties
IUPAC Name |
8-hydroxy-14-(3-hydroxy-4,5-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-11-6-8(5-10(24)14(11)28-2)15-13-17(25)22-20(32-31-15,18(26)21-13)7-19-12(29-19)4-3-9(23)16(19)30-22/h3-6,9,12-13,15-16,23-24H,7H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZAVHZKGPHZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004054 | |
| Record name | 4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-90-7 | |
| Record name | 4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.52 g/mol. It features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₅S₂ |
| Molecular Weight | 418.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. For instance:
- DPPH Radical Scavenging Assay : The IC50 value was reported to be greater than 40 µg/mL.
- Hydroxyl Radical Scavenging Assay : The IC50 value was found to be greater than 5 µg/mL .
These findings suggest that the compound may protect cells from oxidative stress.
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound inhibited cell proliferation significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects:
- Neuroprotection in Models : In animal models of neurodegeneration, administration of the compound reduced neuronal loss and improved cognitive function metrics. This effect is hypothesized to be mediated through anti-inflammatory pathways and modulation of neurotrophic factors .
Case Studies
- Breast Cancer Study : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent inhibition of cell growth. The most effective concentration was found to be 20 µM after 48 hours of treatment.
- Neurodegeneration Model : In a rat model of Alzheimer's disease induced by amyloid-beta peptide injections, treatment with the compound resulted in a significant decrease in amyloid plaque formation and improved memory retention as assessed by the Morris water maze test.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial depolarization and caspase activation has been observed.
- Neuroprotective Pathways : Modulation of inflammatory cytokines and enhancement of brain-derived neurotrophic factor (BDNF) levels contribute to its protective effects on neurons.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of hydroxyl groups in this compound suggests potential efficacy in scavenging reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases. Compounds that can inhibit inflammatory pathways are of great interest for developing new therapeutic agents .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties. Its structure allows for interaction with microbial membranes or enzymes essential for microbial growth. This could lead to the development of new antibiotics or antifungal agents .
Cancer Research
Certain analogs of this compound have been studied for their potential anti-cancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Pesticidal Properties
The complex structure of this compound may confer pesticidal properties. Compounds with similar frameworks have been explored for their ability to disrupt pest metabolism or reproduction. This could lead to the development of novel agrochemicals that are less harmful to non-target organisms .
Plant Growth Regulation
Research into similar compounds has indicated potential as plant growth regulators. These compounds can influence plant development processes such as germination and flowering by modulating hormonal pathways .
Polymer Chemistry
The unique chemical structure provides opportunities for incorporation into polymer matrices. Such polymers could exhibit enhanced properties such as increased thermal stability or improved mechanical strength due to the presence of rigid aromatic systems .
Nanotechnology
The compound’s properties may be utilized in nanotechnology applications. For instance, it could serve as a precursor for synthesizing nanoparticles with specific functionalities for drug delivery or catalysis .
Data Summary Table
Comparison with Similar Compounds
Benzazepine Derivatives
Example Compound: 11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one .
Dithia-Azatetracyclo Compounds
Example Compound : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) .
Key Insight : Both compounds feature sulfur-containing heterocycles, but the target compound’s hydroxyl-rich structure may enhance solubility in polar solvents .
Tetrahydroimidazopyridine Derivatives
Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
Key Insight: The nitro and cyano groups in the imidazopyridine derivative confer electron-withdrawing effects, contrasting with the electron-donating hydroxyl/methoxy groups in the target compound .
Structural and Functional Group Analysis
Impact of Substituents
Heterocyclic Systems
- Dithiazepine vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
